1-Bromo-2-(difluoromethyl)-4-nitrobenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a difluoromethyl group, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the nitration of 1-bromo-2-(difluoromethyl)benzene using nitric acid and sulfuric acid under controlled conditions.
Halogenation: Bromination of 2-(difluoromethyl)-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene undergoes various types of reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or azo derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-2-(difluoromethyl)-4-aminobenzene.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used, often in the presence of a catalyst.
Major Products Formed:
Nitroso Derivatives: Formed through the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways involving nitro-containing molecules.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-(difluoromethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-4-nitrobenzene: Contains a nitro group but lacks the difluoromethyl group, leading to distinct chemical properties.
2-Bromo-1-(difluoromethyl)benzene: Similar structure but different positioning of substituents, affecting its reactivity.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTXWSSPXKCOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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